5-Fluoro-1H-indazol-6-OL is a synthetic compound classified as a serotonin 5-HT2 receptor agonist. It exhibits potent and selective binding affinity for the 5-HT2 receptor subtype, making it a valuable tool in scientific research exploring the role of 5-HT2 receptors in various physiological processes.
5-Fluoro-1H-indazol-6-OL is a compound belonging to the indazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The synthesis and characterization of 5-Fluoro-1H-indazol-6-OL can be traced back to various studies focusing on indazole derivatives, which have been explored for their antitumor and antibacterial properties. The compound is often synthesized through methods involving hydrazine derivatives and various carbonyl compounds.
5-Fluoro-1H-indazol-6-OL can be classified as:
The synthesis of 5-Fluoro-1H-indazol-6-OL typically involves several steps, including condensation reactions between hydrazines and carbonyl compounds, followed by cyclization processes.
The molecular structure of 5-Fluoro-1H-indazol-6-OL consists of:
The molecular formula is , with a molecular weight of approximately 169.14 g/mol. The compound's structure can be visualized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm the presence of the hydroxyl and fluorine substituents .
5-Fluoro-1H-indazol-6-OL can participate in various chemical reactions due to its functional groups:
The reactivity profile of 5-Fluoro-1H-indazol-6-OL suggests that it can be utilized in coupling reactions with boronic acids through Suzuki coupling methods, which are valuable for synthesizing more complex molecules .
The biological activity of 5-Fluoro-1H-indazol-6-OL is primarily attributed to its ability to interact with specific biological targets, potentially inhibiting enzymes or modulating receptor activities. The exact mechanism may involve:
In vitro studies have shown that indazole derivatives exhibit varying degrees of cytotoxicity against cancer cell lines, suggesting that modifications like fluorination can enhance their therapeutic potential .
Relevant analytical techniques such as infrared spectroscopy and ultraviolet-visible spectroscopy provide insights into its functional groups and electronic transitions .
5-Fluoro-1H-indazol-6-OL has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, emphasizing its importance in drug discovery efforts .
Traditional routes to indazoles often involve cyclization strategies starting from ortho-substituted benzene derivatives. For 5-Fluoro-1H-indazol-6-ol, the presence of specific substituents necessitates careful precursor design and controlled cyclization conditions. A prominent approach utilizes suitably substituted ortho-fluorobenzaldehyde derivatives 10. Reaction with hydrazine hydrate initially forms a hydrazone intermediate, which undergoes base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to cyclize into the indazole core [3]. The electron-withdrawing nature of the ortho-fluoro group significantly facilitates this ring closure. Careful control of reaction temperature and base strength is crucial to minimize formation of the thermodynamically less stable 2H-tautomer and promote the desired 1H-indazole, although mixtures can often occur, especially with substituents at the 6- or 7-positions [3] [5].
Table 1: Key Synthetic Routes to 5-Fluoro-1H-indazol-6-ol Derivatives
Synthetic Strategy | Key Starting Materials | Critical Conditions | Advantages/Limitations | Yield Range |
---|---|---|---|---|
Cyclization via SNAr | ortho-Fluoro-benzaldehyde derivatives | Hydrazine hydrate, Base (e.g., NaHCO₃), Δ | Direct, but tautomer control challenging | 40-75% |
[3+2] Cycloaddition | Arynes + N-Tosylhydrazones/Diazocompounds | CsF/TBAF, Catalyst (e.g., Cu, Pd optional) | Good functional group tolerance, regioselectivity control | 50-85% |
Transition Metal Catalysis | ortho-Halo anilines + Fluorinated synthons | Pd/Cu catalysts, Ligands, Redox conditions | Enables complex C-C/C-N bond formation, higher functionalization potential | 45-90% |
Aryne chemistry offers an alternative and powerful route, particularly for diversifying the indazole ring. In situ generated arynes from precursors like o-(trimethylsilyl)aryl triflates 37 participate in [3+2] cycloadditions with diazo compounds 36 under fluoride activation (CsF/TBAF). This method efficiently yields 3-substituted-1H-indazoles 38 [5] [6]. While less commonly reported specifically for 5-fluoro-6-hydroxy derivatives, this approach provides a versatile pathway to access 3-alkyl/aryl substituted analogs starting from appropriately fluorinated and oxygenated aryne precursors. Metal-catalyzed C-H activation and C-N/N-N coupling strategies represent cutting-edge methods. For instance, Rh(III) or Co/Cu catalytic systems enable the coupling of fluorinated benzamide derivatives or imines with aminating reagents like anthranil 31 or nitrosobenzenes, forming the indazole ring directly under redox-neutral or oxidative conditions [5]. These methods offer excellent potential for late-stage functionalization and accessing structurally complex derivatives of 5-Fluoro-1H-indazol-6-ol but may require specialized catalysts and optimization for specific substitution patterns.
The inherent tautomerism of indazoles (1H vs 2H) presents a fundamental regioselectivity challenge. While 5-Fluoro-1H-indazol-6-ol predominantly exists as the 1H-tautomer, synthetic intermediates and reactions under basic conditions can lead to mixtures. N-Alkylation exemplifies this complexity. Deprotonation of the indazole generates an ambident nucleophile where alkylation can occur at N1 (thermodynamic product) or N2 (kinetic product). Achieving high N1-selectivity is paramount for applications where the 1H-indazole pharmacophore is required. Electrochemical reduction has emerged as a powerful strategy. Reduction of the indazole generates the N1-anion, which can be selectively acylated by reaction with acid anhydrides, providing N1-acylated products in high yields and excellent regioselectivity (>95:5 N1/N2) [6]. This method avoids strong bases that might promote tautomerization. Steric and electronic directing groups also play a role. When introducing substituents onto the benzene ring of 5-Fluoro-1H-indazol-6-ol via electrophilic aromatic substitution (EAS) or transition metal-catalyzed C-H functionalization, the existing substituents dictate regioselectivity. The electron-donating 6-OH group is strongly activating and ortho/para-directing, while the 5-F is weakly deactivating and ortho/para-directing. Consequently, electrophiles typically target the position para to the OH group (C4) preferentially, although the ortho position to OH (C7) might also be accessible, potentially leading to mixtures if control is not exerted [3] [5]. Transition metal-catalyzed C-H activation often requires installation of directing groups (DGs) on the N1-nitrogen or the 6-OH to achieve high regiocontrol for functionalization at specific positions like C4 or C7.
Table 2: Regioselectivity Control Strategies in Indazole Chemistry
Reaction Type | Major Regioselectivity Challenge | Control Strategies | Outcome/Remarks |
---|---|---|---|
N-Alkylation/Acylation | N1 vs N2 selectivity | Electrochemical generation of N1-anion; Use of bulky electrophiles; Low temperature kinetic control | High N1 selectivity achievable with specialized methods |
Electrophilic Aromatic Substitution (EAS) | C4 vs C7 vs C4,C7 di-substitution | Leverage directing power of 6-OH; Protect OH as less activating group; Control stoichiometry | C4 often predominant mono-substitution site |
Transition Metal C-H Activation | Site-selectivity on benzene ring | Install directing group (DG) on N1 or O6; Use of inherent DG (N, O) | Enables functionalization at C4, C7; Requires DG optimization |
Cyclization (Synthetic) | 1H-Indazole vs 2H-Indazole formation | Careful base choice and temperature control; Steric effects of substituents | Mixtures common, separation often difficult |
Synthetic cyclization to form the indazole ring itself faces regioselectivity issues when unsymmetrical precursors are used. For example, cyclization of unsymmetrical hydrazones can potentially lead to regioisomeric indazoles. While the route from ortho-fluorobenzaldehydes is generally regioselective due to the activation for SNAr, other cyclization methods using, for instance, ortho-halo phenylhydrazones, require careful optimization to ensure the correct connectivity [5] [6]. The steric bulk of substituents, particularly at positions adjacent to the cyclization site (e.g., 6- or 7-substituents), can significantly influence the tautomeric ratio of the final indazole product (1H vs 2H), complicating isolation of the pure 1H-form [3].
The growing emphasis on sustainable synthesis has spurred the development of environmentally benign methods for constructing the indazole core, applicable to fluorinated derivatives like 5-Fluoro-1H-indazol-6-ol. Visible-light photocatalysis represents a major advance. A significant breakthrough involves the metal-free, direct deoxygenative C–N coupling of o-carbonyl azobenzenes under visible light irradiation. This neat reaction proceeds rapidly without external photosensitizers, hydrogen sources, or transition metals, generating 2H-indazoles in excellent yields [2]. While this specific method yields the 2H-tautomer, the principles of photoredox catalysis – utilizing light energy to drive electron transfer processes – are being actively explored for 1H-indazole synthesis, including potentially fluorinated variants, offering pathways with reduced energy consumption and waste generation. Electrochemical synthesis leverages electric current as a traceless redox agent, avoiding the need for stoichiometric chemical oxidants or reductants. While direct electrochemical synthesis of 5-Fluoro-1H-indazol-6-ol is not explicitly detailed in the found literature, electrochemical methods are established for key transformations relevant to its chemistry, such as the regioselective N1-acylation of indazoles mentioned earlier [6]. Furthermore, electrochemical C-H functionalization and dehydrogenative coupling reactions hold promise for greener derivatization of the preformed indazole core. Solvent selection and atom economy are critical green metrics. Traditional syntheses often rely on dipolar aprotic solvents like DMF or NMP. Recent efforts focus on using biosolvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), or even solvent-free conditions where feasible [2] [9]. The development of one-pot, multi-component reactions (MCRs) or tandem catalytic processes for assembling the indazole ring from simple precursors inherently improves atom economy and reduces purification steps. For example, domino imine condensation/reductive cyclizations using organophosphorus reagents offer efficient access to 2H-indazol-2-amines from 2-nitrobenzaldehydes and amines [5], principles adaptable to fluorinated substrates.
Table 3: Green Chemistry Metrics in Indazole Synthesis Innovations
Green Approach | Technology/Innovation | Environmental Benefits | Challenges for Fluorinated Indazoles |
---|---|---|---|
Photoredox Catalysis | Visible light-driven deoxygenative cyclization [2] | No metal catalyst, no H₂ source, solvent-free option, mild conditions | Adapting to 1H-indazole synthesis; Tautomer control |
Electrosynthesis | Anodic N-N bond formation; Cathodic reductive cyclization | Traceless redox control, avoids stoichiometric oxidants/reductants | Cell design optimization; Compatibility with fluorine atoms |
Solvent Reduction | Neat reactions; Use of biosolvents (CPME, 2-MeTHF) | Reduced VOCs, lower E-factor, safer waste profile | Maintaining solubility and reaction efficiency with polar fluorinated intermediates |
Catalyst Efficiency | High TON/TOF transition metal catalysts; Organocatalysis | Reduced metal loadings/waste; Use of abundant catalysts | Catalyst stability/deactivation with heteroatom-rich substrates |
Energy Efficiency | Microwave assistance; Flow chemistry for photoelectro | Faster reactions, lower overall energy input, improved safety | Scalability of photo/electro-flow systems; Equipment access |
5-Fluoro-1H-indazol-6-ol serves as a privileged scaffold for generating diverse libraries of bioactive compounds through targeted post-synthetic modifications. Key strategies include: N1-Functionalization: Alkylation or acylation at N1 is a primary derivatization strategy. As discussed, achieving high N1-selectivity is crucial. Examples from the literature show successful N1-alkylation with various halides, including benzyl bromides, ω-haloalkylamines, and substituted alkyl chains, yielding compounds like 9 (1-((S)-2-aminopropyl)-1H-indazol-6-ol), a potent and selective peripherally acting 5-HT2 receptor agonist investigated for ocular hypotension [10]. The 5-fluoro substituent likely enhances metabolic stability and influences binding affinity. O6-Functionalization: The phenolic OH group at position 6 offers another handle for diversification. It can be alkylated to form ethers or esterified. For instance, in the context of herbicide development, 6-(1H-indazolyl)-2-picolinic acids were designed via scaffold hopping, where the indazole (potentially including fluorinated versions) is linked at N1 or N2 to the picolinic acid core via a C-C bond, effectively using the indazole as a bulky heterocyclic substituent [3]. While direct O-alkylation of 5-Fluoro-1H-indazol-6-ol might impact its hydrogen-bonding capacity, it can be a useful strategy for prodrug design or modulating physicochemical properties. C-Ring Functionalization: Electrophilic substitution (e.g., halogenation at C4 or C7) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) enable further diversification. The 5-fluoro substituent can influence the electronics and direct metallation or coupling. For example, palladium-catalyzed coupling reactions of halogenated derivatives of the core scaffold allow the introduction of aryl, heteroaryl, alkenyl, alkynyl, and amino groups at specific positions on the benzene ring [5] [6]. This is crucial for fine-tuning interactions with biological targets. Hybrid Molecule Construction: The core structure can be incorporated into larger, more complex molecules. A prominent example is the synthesis of kinase inhibitors where the indazole moiety, often substituted with fluorine, acts as a key pharmacophore interacting with the kinase hinge region. Pazopanib and Axitinib are FDA-approved drugs featuring an indazole core, though not specifically the 5-fluoro-6-hydroxy derivative, illustrating the potential [1]. 5-Fluoro-1H-indazol-6-ol can be coupled via its N1, O6, or a ring carbon to other pharmacophoric units to create dual-acting molecules or protease inhibitors. Its use in constructing novel 6-indazolyl-2-picolinic acid herbicides demonstrates this principle [3].
Table 4: Bioactive Analog Design Strategies from 5-Fluoro-1H-indazol-6-ol
Modification Site | Chemical Transformation | Targeted Biological Activity (Examples) | Rationale/Impact |
---|---|---|---|
N1 | Alkylation (e.g., with aminopropyl chains, benzyl halides); Acylation | 5-HT2 agonists [10]; Kinase inhibitors; CNS agents | Modulates pharmacokinetics, potency, selectivity; Creates salt-forming sites (amines) |
O6 | Alkylation (Ether formation); Acylation (Ester formation); Glycosylation | Prodrugs; Modulators of solubility/logP; Potential nucleoside mimics | Alters solubility, membrane permeability, metabolic stability; Can be cleaved enzymatically |
C3 | Introduction via [3+2] cycloaddition; Halogenation/Cross-coupling | Kinase inhibitors; Anticancer agents; Enzyme inhibitors | Adds steric bulk/hydrophobicity; Enables additional target interactions |
C4/C7 (Benzene Ring) | Electrophilic substitution (Halogenation, Nitration); Directed ortho-Metalation (DoM)/Cross-coupling | Kinase inhibitors [1]; MAO inhibitors [4]; Herbicides [3] | Fine-tunes electronic properties and binding affinity; Adds specific H-bond acceptors/donors |
Molecular Hybrids | Conjugation to other pharmacophores (e.g., picolinic acid, pyrimidines, benzimidazoles) | Herbicides (Auxin mimics) [3]; Multi-target inhibitors; PROTACs | Combines mechanisms of action; Targets specific protein complexes |
The biological profile of derivatives heavily depends on the specific modifications. Kinase Inhibition: Indazoles are prominent kinase inhibitor scaffolds. Fluorination can enhance binding affinity and metabolic stability. Derivatives have shown potent activity against VEGFR-2, FGFR1, and other kinases implicated in cancer [1]. While not all examples feature the 6-OH, its presence could enable crucial hydrogen bonding interactions in the ATP-binding pocket or serve as a point for further derivatization to access the solvent front. Monoamine Oxidase (MAO) Inhibition: C5- and C6-substituted indazole derivatives have demonstrated remarkable potency as MAO-B inhibitors, with several exhibiting sub-micromolar to nanomolar IC50 values [4]. Although specific data for 5-Fluoro-1H-indazol-6-ol derivatives in this context is limited within the found literature, the structural similarity suggests significant potential. The 6-OH group could mimic the catechol moiety found in some natural MAO substrates/inhibitors. CNS Targets: The N1-((S)-2-aminopropyl) derivative 9 exemplifies the potential for targeting serotonin receptors (5-HT2) in the periphery [10]. Careful design is needed to manage blood-brain barrier penetration if central effects are undesirable. Herbicidal Activity: Scaffold hopping, replacing pyrazole with indazole in 6-heteroaryl-2-picolinic acids, led to novel auxin-like herbicides. Compounds like 5a showed superior root growth inhibition compared to Picloram in certain weeds [3]. Fluorination could further modulate activity and environmental fate.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9